3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol
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Overview
Description
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is a chemical compound known for its role as an impurity in the pharmaceutical compound metoprolol. Metoprolol is a selective β1 receptor blocker commonly used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .
Preparation Methods
The synthesis of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol can be achieved through several methods. One common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form an intermediate epoxide. This intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the final product . Industrial production methods often utilize ultrasound-assisted synthesis to improve efficiency and yield .
Chemical Reactions Analysis
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol has several scientific research applications:
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and toxicity.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is primarily related to its role as an impurity in metoprolol. It does not have a direct therapeutic effect but can influence the stability and efficacy of metoprolol. The molecular targets and pathways involved are primarily those associated with metoprolol’s action as a β1 receptor blocker .
Comparison with Similar Compounds
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is similar to other impurities found in metoprolol, such as 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. it is unique in its specific structure and the synthetic route used for its preparation . Other similar compounds include various phenoxypropanediol derivatives, which share similar chemical properties and synthetic methods .
Properties
IUPAC Name |
3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-19-7-6-12-2-4-15(5-3-12)21-11-14(18)10-20-9-13(17)8-16/h2-5,13-14,16-18H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHBPKBDXKWHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COCC(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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